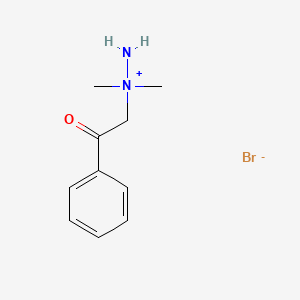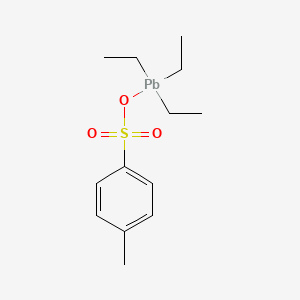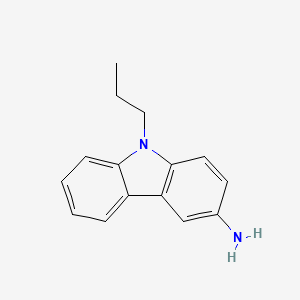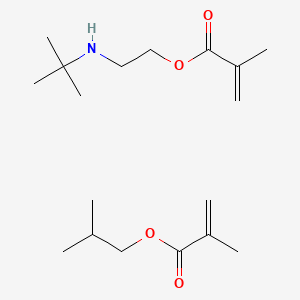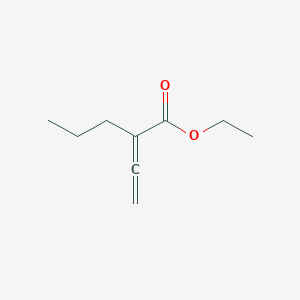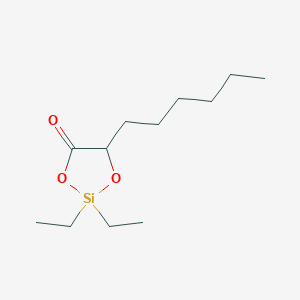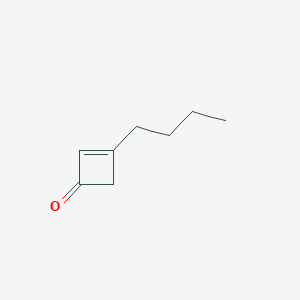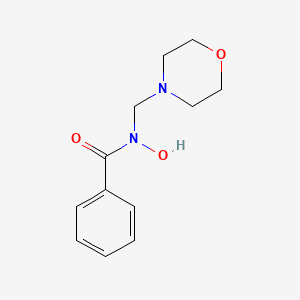
Benzohydroxamic acid, N-morpholinomethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzohydroxamic acid, N-morpholinomethyl- is a derivative of benzohydroxamic acid, which is known for its ability to form stable chelates with metal ions This compound is characterized by the presence of a morpholinomethyl group attached to the benzohydroxamic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid typically involves the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methyl alcohol at controlled temperatures to prevent excessive rise in temperature . The resulting potassium benzohydroxamate is then treated with acetic acid to yield benzohydroxamic acid .
For the preparation of N-morpholinomethyl derivatives, the benzohydroxamic acid can be further reacted with morpholine under suitable conditions. This involves the use of reagents like formaldehyde and morpholine in a condensation reaction to introduce the morpholinomethyl group.
Industrial Production Methods: Industrial production of benzohydroxamic acid and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: Benzohydroxamic acid, N-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acid derivatives.
科学研究应用
Benzohydroxamic acid, N-morpholinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It acts as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Industry: It is used in the synthesis of polymers and as a chelating agent in various industrial processes.
作用机制
The mechanism of action of benzohydroxamic acid, N-morpholinomethyl- involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases by binding to the active site metal ion, thereby inhibiting the enzyme’s activity. The morpholinomethyl group enhances its binding affinity and specificity towards certain metal ions, making it a potent inhibitor .
相似化合物的比较
- Acetohydroxamic acid
- Salicylhydroxamic acid
- Suberohydroxamic acid
Comparison: Benzohydroxamic acid, N-morpholinomethyl- is unique due to the presence of the morpholinomethyl group, which enhances its binding affinity and specificity towards metal ions compared to other hydroxamic acids. This makes it a more effective enzyme inhibitor and chelating agent .
属性
CAS 编号 |
40890-85-5 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
N-hydroxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O3/c15-12(11-4-2-1-3-5-11)14(16)10-13-6-8-17-9-7-13/h1-5,16H,6-10H2 |
InChI 键 |
DCGGBZYEXJOFJD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN(C(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




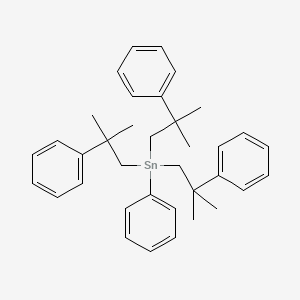
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
